molecular formula C19H21N5O4 B2361734 3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896820-90-9

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2361734
CAS No.: 896820-90-9
M. Wt: 383.408
InChI Key: OKODISVFLHLRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has demonstrated the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their preliminary pharmacological evaluation. Some of these derivatives have shown potent ligand activity towards the 5-HT(1A) receptor, indicating potential anxiolytic and antidepressant properties. The compound 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, in particular, exhibited anxiolytic-like activity in mice, though weaker than Diazepam. This highlights the compound's relevance in developing new derivatives with potential anxiolytic or antidepressant activities (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Further molecular studies and structure-activity relationship investigations of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted. These studies aimed to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some compounds showed high receptor activities, indicating potential as pharmacological agents for treating conditions such as depression and anxiety (Zagórska et al., 2015).

Analog Synthesis and Properties

Research on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, has been conducted to understand their synthetic pathways and properties. These studies contribute to the broader exploration of purine analogs and their potential applications in medicinal chemistry (Coburn & Taylor, 1982).

Reagent Use in Regioselective Synthesis

The use of specific reagents for the regioselective synthesis of imidazo[4,5-b]pyridines (1-desazapurines) has been explored, highlighting the compound's significance in drug design and medicinal chemistry. This research underscores the versatility of purine isosteres, such as 1-desazapurines, as potent pharmacophores (Ostrovskyi et al., 2011).

Potential Pharmacological Applications

Studies on acyclic analogues of purine and imidazole nucleosides, along with the synthesis and biological activity of polymethylenepurine derivatives, contribute to understanding the compound's potential in developing new pharmacological agents. This includes exploring antiviral and antihypertensive activities, further illustrating the compound's applicability in various scientific research contexts https://consensus.app/papers/acetals-lactams-amides-acids-communication-synthesis-nilov/737ca5ba70585ad0805b75181b2315eb/?utm_source=chatgpt" target="_blank">(Parkin & Harnden, 1982; Nilov et al., 1995)

Properties

IUPAC Name

2-(3-hydroxypropyl)-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)9-4-10-25)20-18(23)24(12)13-5-7-14(28-3)8-6-13/h5-8,11,25H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKODISVFLHLRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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